Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
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Overview
Description
Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate is a complex organic compound characterized by its long chain of conjugated double bonds and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated compound.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diacids, while reduction results in saturated esters.
Scientific Research Applications
Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate has several applications in scientific research:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds and ester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate
- Diethyl (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate
Uniqueness
The uniqueness of Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate lies in its specific arrangement of conjugated double bonds and methyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H32O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C24H32O4/c1-7-27-23(25)21(5)17-11-15-19(3)13-9-10-14-20(4)16-12-18-22(6)24(26)28-8-2/h9-18H,7-8H2,1-6H3/b10-9+,15-11+,16-12+,19-13+,20-14+,21-17+,22-18+ |
InChI Key |
ICLASYLYHJLVTR-YZIORBTBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C(=O)OCC)\C)\C)/C)/C |
Canonical SMILES |
CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)OCC)C)C |
Origin of Product |
United States |
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